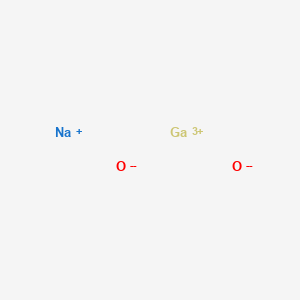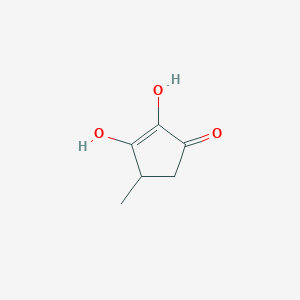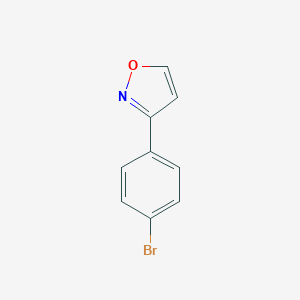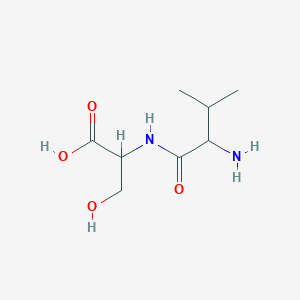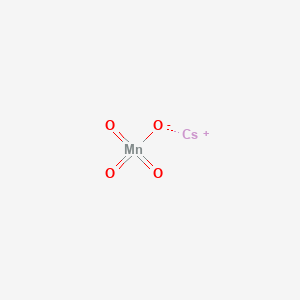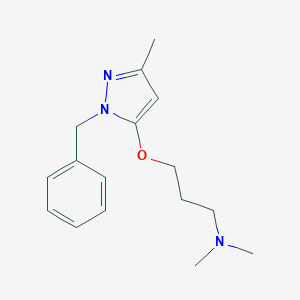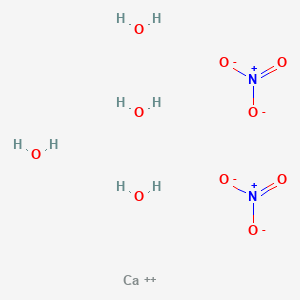
Nitrate de calcium tétrahydraté
Vue d'ensemble
Description
Calcium nitrate tetrahydrate is an inorganic compound with the chemical formula ( \text{Ca(NO}_3\text{)}_2 \cdot 4\text{H}_2\text{O} ). It is a colorless, hygroscopic solid that is highly soluble in water. This compound is commonly used in fertilizers, wastewater treatment, and various industrial applications due to its ability to provide readily available calcium and nitrate ions .
Applications De Recherche Scientifique
Calcium nitrate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various calcium-containing compounds and as a reagent in analytical chemistry.
Biology: It is utilized in plant cell culture experiments to provide essential calcium and nitrate ions.
Medicine: It is used in the preparation of hydroxyapatite, a material used in bone grafts and dental implants
Industry: It serves as a nitrogenous fertilizer, a corrosion inhibitor in diesel fuels, and a component in cooling baths and wastewater treatment
Mécanisme D'action
Target of Action
Calcium nitrate tetrahydrate primarily targets plant cells and is used as a component in fertilizers . It serves as a source of both nitrogen and calcium, essential nutrients for plant growth . In addition, it is used in some cell culture media .
Mode of Action
Calcium nitrate tetrahydrate interacts with its targets by providing necessary nutrients. As a source of calcium , it plays a crucial role in strengthening cell walls and promoting healthy growth. As a source of nitrate , it is a key component of proteins and other vital plant compounds . It also acts as a strong oxidizing agent .
Biochemical Pathways
The compound affects the nitrogen assimilation pathway in plants. Nitrate is reduced to nitrite by the enzyme nitrate reductase and then to ammonia by nitrite reductase. The ammonia is then incorporated into amino acids, the building blocks of proteins .
Pharmacokinetics
This high solubility suggests that it can be readily absorbed and distributed when applied to soil or used in cell culture media .
Result of Action
The application of calcium nitrate tetrahydrate results in improved plant growth and development. It can correct deficiencies in calcium and nitrogen, promoting healthier and more robust plants . In cell culture media, it provides necessary nutrients for cell growth .
Action Environment
Environmental factors can influence the action of calcium nitrate tetrahydrate. For instance, the compound’s solubility can be affected by temperature . Moreover, the compound’s effectiveness as a fertilizer can be influenced by soil pH and the presence of other nutrients .
Safety and Hazards
Calcium nitrate tetrahydrate is nonflammable but can accelerate the burning of combustible materials . If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result . Inhalation may irritate the nose, throat, and upper respiratory tract . Contact may cause skin irritation and may irritate or burn the eyes . It is harmful if swallowed .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Calcium nitrate tetrahydrate plays a significant role in biochemical reactions. It is used as a calcium precursor in the synthesis of nano-hydroxyapatite (HA) particles by the sol-gel precipitation method
Cellular Effects
It is known to be used in cell culture applications
Molecular Mechanism
It is known to be involved in the synthesis of nano-hydroxyapatite
Temporal Effects in Laboratory Settings
In laboratory settings, calcium nitrate tetrahydrate has been observed to show a reversible liquid–solid process with the addition of certain compounds . The supercooling remains high, and the enthalpy change significantly decreases
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium nitrate tetrahydrate is typically synthesized by reacting nitric acid with calcium carbonate. The reaction proceeds as follows: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, calcium nitrate tetrahydrate is produced using a similar method but on a larger scale. The process involves the careful mixing of nitric acid and calcium carbonate, followed by purification and crystallization steps to obtain high-purity calcium nitrate tetrahydrate .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium nitrate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions, facilitating the transfer of oxygen atoms.
Reduction: In the presence of reducing agents, calcium nitrate can be reduced to form calcium oxide and nitrogen oxides.
Substitution: It can participate in substitution reactions where nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing conditions involve heating calcium nitrate in the presence of a reducing agent.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used under controlled temperatures.
Substitution: Reactions with ammonium fluoride can lead to the formation of nitrous oxide, calcium fluoride, and water.
Major Products Formed:
Oxidation: Calcium oxide and nitrogen dioxide.
Reduction: Calcium oxide and nitrogen oxides.
Substitution: Nitrous oxide, calcium fluoride, and water.
Comparaison Avec Des Composés Similaires
Calcium nitrate tetrahydrate can be compared with other similar compounds such as:
Calcium Ammonium Nitrate: A mixed fertilizer that provides both calcium and ammonium ions.
Calcium Potassium Nitrate: A compound that offers both calcium and potassium ions for plant nutrition.
Magnesium Nitrate: Similar in providing nitrate ions but with magnesium instead of calcium.
Uniqueness: Calcium nitrate tetrahydrate is unique due to its high solubility in water and its ability to provide both calcium and nitrate ions, making it highly effective in agricultural and industrial applications .
Propriétés
Numéro CAS |
13477-34-4 |
|---|---|
Formule moléculaire |
CaH3NO4 |
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
calcium;dinitrate;tetrahydrate |
InChI |
InChI=1S/Ca.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Clé InChI |
REOSNDLPOJLUGP-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ca+2] |
SMILES canonique |
[N+](=O)(O)[O-].O.[Ca] |
Pictogrammes |
Oxidizer; Corrosive; Irritant; Health Hazard |
Synonymes |
calcium nitrate calcium nitrate tetrahydrate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
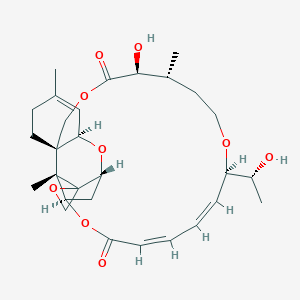
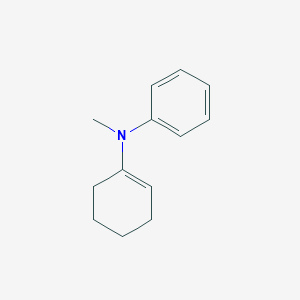
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)

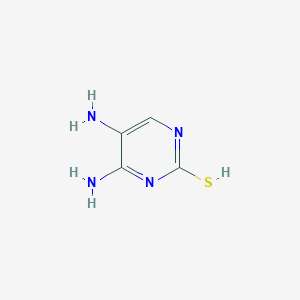
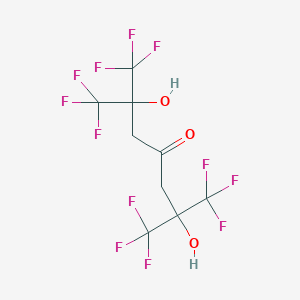
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
